molecular formula C10H18O2 B3056677 2,2,6-Trimethylheptane-3,5-dione CAS No. 7333-23-5

2,2,6-Trimethylheptane-3,5-dione

Cat. No.: B3056677
CAS No.: 7333-23-5
M. Wt: 170.25 g/mol
InChI Key: KLKRGCUPZROPPO-UHFFFAOYSA-N
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Description

2,2,6-Trimethylheptane-3,5-dione, also known as 2,2,6-trimethyl-3,5-heptanedione, is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is often used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethylheptane-3,5-dione can be synthesized through several methods. One common method involves the Claisen condensation of acetone with isobutyraldehyde, followed by the subsequent aldol condensation and dehydration to form the desired diketone . The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, and an acidic workup to isolate the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize metal catalysts and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylheptane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,6-Trimethylheptane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,6-trimethylheptane-3,5-dione exerts its effects depends on the specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. In biological systems, the compound may interact with enzymes or other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and ketone functionalities. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,2,6-trimethylheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKRGCUPZROPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223562
Record name 2,2,6-Trimethylheptane-3,5-dione
Source EPA DSSTox
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7333-23-5
Record name 2,2,6-Trimethyl-3,5-heptanedione
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Record name 2,2,6-Trimethylheptane-3,5-dione
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Record name 2,2,6-Trimethylheptane-3,5-dione
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Record name 2,2,6-trimethylheptane-3,5-dione
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Record name 2,2,6-Trimethylheptane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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